3-Bromocyclobutanone
Overview
Description
3-Bromocyclobutanone is an organic compound with the molecular formula C4H5BrO It is a brominated derivative of cyclobutanone and is characterized by a four-membered ring structure with a bromine atom attached to the third carbon and a carbonyl group on the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromocyclobutanone can be synthesized from 3-oxocyclobutanecarboxylic acid. The process involves the following steps :
- Dissolve 3-oxocyclobutanecarboxylic acid in dichloromethane.
- Add anhydrous magnesium sulfate and red mercury oxide to the solution.
- Reflux the mixture under an argon atmosphere.
- Add bromine dropwise to the refluxing mixture.
- After the reaction is complete, filter the mixture and wash with sodium bicarbonate solution.
- Extract the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: 3-Bromocyclobutanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to form alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Products include azides, nitriles, and other substituted cyclobutanones.
Reduction: Products include cyclobutanol derivatives.
Oxidation: Products include cyclobutanecarboxylic acids and other oxidized compounds.
Scientific Research Applications
3-Bromocyclobutanone is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with unique properties.
Chemical Biology: As a probe to study biological processes and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-bromocyclobutanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group make it a versatile intermediate in organic reactions. The compound can participate in ring-opening reactions, nucleophilic substitutions, and other transformations that are useful in synthetic chemistry.
Comparison with Similar Compounds
Cyclobutanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Chlorocyclobutanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Cyclobutanecarboxylic acid: Contains a carboxyl group instead of a carbonyl group, leading to different chemical properties and applications.
Uniqueness of 3-Bromocyclobutanone: The presence of both a bromine atom and a carbonyl group in this compound makes it a unique and versatile compound in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in pharmaceutical and material science research.
Properties
IUPAC Name |
3-bromocyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-3-1-4(6)2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBXPJHSQKKYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315199 | |
Record name | 3-Bromocyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23761-24-2 | |
Record name | 3-Bromocyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23761-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromocyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromocyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the reactivity of 3-Bromocyclobutanone from the provided abstract?
A1: The abstract from the research paper "Preparation of Cyclobutenone" [] describes a synthetic route to Cyclobutenone that utilizes this compound as a starting material. While the abstract does not delve into the specific reactivity profile of this compound, its successful conversion to Cyclobutenone in the presence of tri-n-butylamine suggests that the bromine atom is susceptible to elimination reactions. This reactivity is likely driven by the ring strain inherent in the four-membered ring system, making it susceptible to reactions that relieve this strain.
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